tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Overview
Description
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a butyl chain.
Preparation Methods
The synthesis of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The general synthetic route includes the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The cyclopropylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate include:
tert-Butyl N-(4-bromobutyl)carbamate: This compound has a bromobutyl group instead of a cyclopropylamino group, which affects its reactivity and applications.
tert-Butyl N-(4-iodobutyl)carbamate: The presence of an iodine atom in this compound makes it more reactive towards nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropylamino group and a tert-butyl carbamate group, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Biological Activity
Tert-butyl N-[4-(cyclopropylamino)butyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclopropylamine in the presence of appropriate coupling agents. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the purity of the synthesized compound.
Enzyme Inhibition
One of the primary biological activities attributed to this compound is its role as an inhibitor of specific enzymes. For instance, compounds containing similar structural motifs have been shown to inhibit cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism. In a study involving cyclopropylamine derivatives, it was reported that these compounds exhibited selective inhibition of CYP24A1 over CYP27B1, demonstrating their potential as therapeutic agents for conditions related to vitamin D dysregulation .
Anticancer Activity
Research has indicated that certain derivatives of tert-butyl carbamate exhibit anticancer properties. For example, compounds with a cyclopropylamine moiety have been evaluated for their effects on human promyeloid leukemia (HL-60) cell differentiation. These studies suggest that such compounds can induce differentiation in cancer cells similarly to established treatments like 1,25(OH)₂D₃, indicating a potential pathway for therapeutic development .
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile and efficacy of this compound. For instance, a hemolysis assay tested the compound's effects on human red blood cells, revealing that concentrations below 100 µM did not induce significant hemolysis, suggesting a favorable safety margin for further therapeutic exploration .
Comparative Studies
Compound | IC50 (µM) | Target Enzyme | Remarks |
---|---|---|---|
This compound | TBD | CYP24A1 | Selective inhibition observed |
Cyclopropylamine derivative | 80 | CYP24A1 | Comparable efficacy to established inhibitors |
The mechanisms by which this compound exerts its biological effects are likely multifaceted. The inhibition of enzymes such as CYP24A1 can lead to altered metabolic pathways that affect cellular proliferation and differentiation. Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes, potentially guiding future modifications for enhanced efficacy .
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCQYTPRZAUQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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